molecular formula C10H10O3S B2441029 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid CAS No. 107866-80-8

2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid

Cat. No.: B2441029
CAS No.: 107866-80-8
M. Wt: 210.25
InChI Key: SAOLNPJPCPAMSO-UHFFFAOYSA-N
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Description

Historical Context of Benzothiophene Derivatives in Organic Chemistry

Benzothiophene derivatives have a rich history in organic chemistry dating back to the early 20th century. Benzothiophene itself, the parent compound from which this compound is derived, is an aromatic organic compound with molecular formula C8H6S and an odor similar to naphthalene. It occurs naturally as a constituent of petroleum-related deposits such as lignite tar. The development of benzothiophene chemistry gained significant momentum in the 1960s when researchers began exploring its potential applications in pharmaceutical development.

The synthesis of benzothiophene derivatives evolved through several key methodological advancements. Early approaches relied primarily on classical cyclization techniques, while more recent developments have incorporated transition metal-catalyzed processes. For instance, in 2011, researchers developed novel approaches to benzothiophene derivatives based on heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which are readily available from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones.

The historical development of tetrahydrobenzothiophene derivatives specifically, including this compound, represents a more recent chapter in benzothiophene chemistry. These partially saturated analogues emerged as researchers sought to expand the structural diversity and modify the physicochemical properties of the benzothiophene scaffold.

Table 1: Historical Milestones in Benzothiophene Chemistry

Time Period Development Significance
Early 20th century Isolation and characterization of benzothiophene Established fundamental understanding of the scaffold
1960s First systematic studies of benzothiophene derivatives Expanded synthetic methodologies
1970s-1980s Development of pharmaceutical applications Recognized medicinal potential
1990s-2000s Introduction of tetrahydrobenzothiophene derivatives Enhanced structural diversity
2000s-Present Advanced synthetic methods for functionalized benzothiophenes Enabled access to complex derivatives including this compound

Structural Classification Within Thiophene-Based Carboxylic Acids

This compound belongs to a broader class of thiophene-based carboxylic acids, which themselves constitute an important category of heterocyclic compounds. To understand its classification, we must examine its structural elements in comparison to related compounds.

The compound integrates several key structural features:

  • A thiophene ring (five-membered aromatic ring containing sulfur)
  • A fused cyclohexanone ring (forming the tetrahydrobenzothiophene core)
  • A ketone functionality at position 4
  • An acetic acid side chain at position 5

This structural arrangement places this compound at the intersection of several compound classes. While simple thiophene carboxylic acids like thiophene-2-carboxylic acid (C5H4O2S) have the carboxylic acid group directly attached to the thiophene ring, this compound features an extended carboxylic acid moiety (acetic acid) connected to a partially saturated ring system.

The SMILES code for this compound (O=C1CCCC2=C1C=C(CC(O)=O)S2) reveals its structural complexity compared to simpler thiophene carboxylic acids like thiophene-2-carboxylic acid or thiophene-3-carboxylic acid, which have SMILES codes of OC(=O)c1ccsc1 and OC(=O)c1ccsc1, respectively.

Table 2: Structural Comparison of this compound with Related Compounds

Compound Molecular Formula Key Structural Features Relationship to Target Compound
Thiophene-2-carboxylic acid C5H4O2S Carboxyl group at position 2 of thiophene ring Basic thiophene carboxylic acid structure
Thiophene-3-carboxylic acid C5H4O2S Carboxyl group at position 3 of thiophene ring Isomeric thiophene carboxylic acid
Benzothiophene C8H6S Fused benzene and thiophene rings Parent scaffold, fully aromatic
Tetrahydrobenzothiophene C8H10S Partially saturated benzothiophene Core structure without functional groups
This compound C10H10O3S Tetrahydrobenzothiophene with ketone and acetic acid moieties Target compound

The functional groups present in this compound contribute significantly to its chemical behavior. The carboxylic acid group confers acidic properties and potential for derivatization, while the ketone functionality provides a site for nucleophilic addition reactions. The partially saturated ring system alters the electronic distribution and conformational flexibility compared to fully aromatic analogues.

Significance of Tetrahydrobenzothiophene Scaffolds in Medicinal Chemistry

Tetrahydrobenzothiophene scaffolds have emerged as privileged structures in medicinal chemistry due to their versatile biological properties and structural adaptability. The specific compound this compound exemplifies the pharmaceutical potential of this class of molecules.

Benzothiophene derivatives broadly demonstrate an impressive range of pharmacological activities. A comprehensive review published in 2024 highlighted their applications across diverse therapeutic domains, including "anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular activities". This wide spectrum of biological effects underscores the scaffold's versatility as a foundation for drug development.

The partially saturated nature of tetrahydrobenzothiophene derivatives offers several advantages in drug design:

  • Enhanced conformational flexibility compared to fully aromatic benzothiophenes
  • Modified electronic properties affecting target binding
  • Improved solubility profiles in many cases
  • Additional sites for structural modification

Research has demonstrated that this compound and related compounds exhibit notable biological activities. For instance, studies on tetrahydrobenzothiophene derivatives have revealed significant antioxidant properties. A 2024 study found that certain tetrahydrobenzo[b]thiophene compounds "demonstrated significant antioxidant potency comparable to that of ascorbic acid". This suggests potential applications in combating oxidative stress-related diseases.

The inclusion of the acetic acid moiety in this compound further enhances its pharmaceutical relevance. Carboxylic acid groups are common in drug molecules, often serving as key pharmacophores for target interaction or as sites for prodrug development.

Table 3: Reported Biological Activities of Tetrahydrobenzothiophene Derivatives

Activity Category Specific Activities Potential Applications
Antimicrobial Antibacterial, antifungal, antimalarial, antitubercular Infectious disease treatment
Anti-inflammatory COX inhibition, cytokine modulation Pain management, inflammatory disorders
Anticancer Antiproliferative, pro-apoptotic Oncology applications
Antioxidant Free radical scavenging, lipid peroxidation inhibition Oxidative stress-related disorders
Neurological Neuroprotective effects Neurodegenerative diseases

In pharmaceutical research, the benzothiophene scaffold has already proven its value through several marketed drugs. Notable examples include raloxifene (used for osteoporosis treatment), zileuton (an anti-asthmatic agent), and sertaconazole (an antifungal medication). These successful drugs underscore the potential of benzothiophene-derived compounds, including tetrahydrobenzothiophene derivatives like this compound, in future therapeutic developments.

Recent synthetic advancements have further expanded access to tetrahydrobenzothiophene derivatives. For example, researchers have developed methods for preparing tetrahydrobenzo[b]thiophene candidates from β-enaminonitrile scaffolds via reactions with diverse carbon-centered electrophilic reagents. Such synthetic innovations facilitate structure-activity relationship studies and accelerate the drug discovery process.

The structural versatility of this compound also makes it valuable as a synthetic intermediate. Its functional groups provide multiple handles for derivatization, enabling the generation of compound libraries for biological screening.

Properties

IUPAC Name

2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-9(12)5-6-1-2-8-7(10(6)13)3-4-14-8/h3-4,6H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOLNPJPCPAMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzothiophene derivatives with acetic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid as an anticancer agent. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from benzothiophene structures have shown promising results in inhibiting the growth of glioblastoma and leukemia cells .

Case Study:
A synthetic derivative of this compound was tested using the National Cancer Institute's protocol against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited over 70% inhibition in cell proliferation, suggesting their potential as anticancer therapeutics.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Studies suggest that benzothiophene derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Case Study:
In animal models of inflammation, compounds similar to this compound were observed to reduce markers of inflammation significantly. This indicates a potential pathway for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Benzothiophene: The parent compound, which lacks the acetic acid moiety.

    Thiophene: A simpler sulfur-containing heterocycle.

    Indole: A structurally similar compound with a nitrogen atom instead of sulfur.

Uniqueness: 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid is unique due to its specific functional groups and the presence of both sulfur and oxygen atoms, which contribute to its distinct chemical and biological properties .

Biological Activity

2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid (CAS No. 107866-80-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C10H10O3S
  • Molecular Weight : 210.25 g/mol
  • IUPAC Name : 2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetic acid
  • PubChem CID : 10584566

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has been shown to reduce inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Properties : The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results demonstrated that it effectively scavenges free radicals, suggesting potential protective effects against oxidative stress .
  • Analgesic Effects : In pain models (e.g., formalin-induced pain), administration of the compound led to reduced pain responses, indicating its potential as an analgesic agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Inhibition of COX Enzymes : The compound appears to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway, which may contribute to its anti-inflammatory and analgesic effects .
  • Modulation of NF-kB Pathway : It has been suggested that this compound may modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

Case Studies

Several studies have explored the biological activity of this compound:

StudyModelFindings
LPS-induced inflammation in miceSignificant reduction in TNF-alpha and IL-6 levels
DPPH and ABTS assaysEffective free radical scavenging activity
Formalin-induced pain modelReduced pain response indicating analgesic properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via hydrolysis of ester precursors under acidic or basic conditions. For example, lithium hydroxide in a THF-MeOH-H₂O solvent system (3:1:1 v/v/v) at 0°C followed by acidification to pH 3 yields the carboxylic acid derivative . Key intermediates (e.g., ethyl esters) are characterized using NMR (¹H/¹³C), IR, and mass spectrometry. Ensure purity via HPLC (≥98%) and report yields, melting points, and Rf values during optimization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Assign signals in ¹H NMR (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm, oxo group at δ 192–194 ppm in ¹³C NMR) and IR (C=O stretch ~1700 cm⁻¹). Compare with literature data for analogous benzothiophene derivatives. For unresolved signals (e.g., overlapping diastereotopic protons), employ 2D NMR (COSY, HSQC) . Microanalysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. What solvents and storage conditions are optimal for maintaining stability during experiments?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber glass bottles under inert gas (N₂/Ar) at –20°C. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in THF/MeOH. Avoid aqueous buffers unless stabilized at pH 4–6 to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be improved during the hydrolysis of ester precursors to this compound?

  • Methodological Answer : Optimize stoichiometry (1.2–1.5 equiv. LiOH·H₂O) and reaction time (1–3 h at 0°C, then 1 h at RT). Monitor completion via TLC (silica gel, ethyl acetate/hexane). Post-hydrolysis, extract the product into dichloromethane and wash with brine to remove Li salts. Crystallize from EtOH/H₂O for higher purity (≥97%) .

Q. How do researchers resolve contradictions in spectral data for this compound, such as overlapping NMR signals?

  • Methodological Answer : Overlapping signals (e.g., C4/C6 protons in tetrahydrobenzothiophene) can be resolved using high-field NMR (≥500 MHz) or deuterated solvents (DMSO-d₆ vs. CDCl₃). For ambiguous assignments, synthesize isotopically labeled analogs or perform X-ray crystallography to confirm regiochemistry .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects of substituents on the benzothiophene core. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases). Validate predictions by synthesizing analogs with substituents at C5 or the acetic acid moiety and testing bioactivity .

Q. How can researchers design experiments to assess the compound’s role in modulating biological pathways (e.g., enzyme inhibition)?

  • Methodological Answer : Conduct kinetic assays (e.g., fluorometric/colorimetric) to measure inhibition constants (Ki) against target enzymes. Use LC-MS/MS to quantify metabolite changes in cell cultures treated with the compound. Pair with siRNA knockdowns to confirm pathway specificity .

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